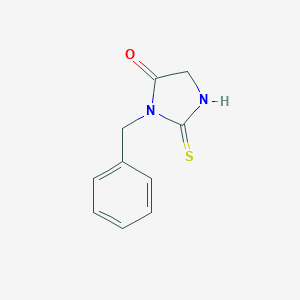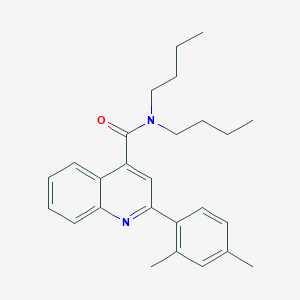
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 .Applications De Recherche Scientifique
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been studied extensively for its potential applications in scientific research. This compound has been used as a biochemical reagent, a biological marker, and a potential therapeutic agent. This compound has been used to investigate the structure and function of proteins, to study the effects of oxidative stress, to study the effects of oxidative stress on the cell cycle, and to study the effects of oxidative stress on the regulation of gene expression. This compound has also been used to study the effects of inflammation on the cell cycle, to study the effects of inflammation on the regulation of gene expression, and to study the effects of inflammation on the modulation of cell signaling pathways. This compound has also been used to investigate the effects of drugs on the cell cycle, to study the effects of drugs on the regulation of gene expression, and to study the effects of drugs on the modulation of cell signaling pathways.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed that this compound may act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to be involved in the regulation of cell signaling pathways. This compound may also act as an antioxidant, reducing the levels of ROS and RNS in cells. Additionally, this compound may act as a modulator of gene expression, regulating the expression of genes involved in cell proliferation, cell death, and cell differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the levels of glutathione in cells, as well as to reduce the levels of ROS and RNS. This compound has also been shown to modulate the expression of genes involved in cell proliferation, cell death, and cell differentiation. Additionally, this compound has been shown to reduce inflammation, and to modulate the activity of enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one in laboratory experiments has several advantages. This compound is a relatively inexpensive compound, and it is readily available. This compound is also relatively easy to synthesize, and it is stable in aqueous solution. Additionally, this compound is a potent scavenger of ROS and RNS, and it is able to modulate the expression of genes involved in cell proliferation, cell death, and cell differentiation.
However, there are also a few limitations to the use of this compound in laboratory experiments. This compound is not a very specific compound, and it can interact with other compounds in the laboratory. Additionally, this compound is not very soluble in water, and it is not very stable in organic solvents. Finally, this compound is not very soluble in organic solvents, and it is not very stable in aqueous solution.
Orientations Futures
There are several potential future directions for 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one research. This compound could be used to investigate the effects of oxidative stress on the regulation of gene expression and cell signaling pathways. This compound could also be used to investigate the effects of inflammation on the regulation of gene expression and cell signaling pathways. Additionally
Méthodes De Synthèse
3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one can be synthesized using various methods, including the reaction of 2-mercapto-3,5-dihydro-4H-imidazol-4-one with benzyl bromide, the reaction of 3-amino-2-mercapto-3,5-dihydro-4H-imidazol-4-one with benzyl bromide, and the reaction of 2-mercapto-3,5-dihydro-4H-imidazol-4-one with benzyl chloride. The reaction of 2-mercapto-3,5-dihydro-4H-imidazol-4-one with benzyl bromide is the most commonly used method for the synthesis of this compound.
Propriétés
IUPAC Name |
3-benzyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIUSNPCPWLIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate](/img/structure/B455573.png)
![4-[(4-Isopropylphenoxy)methyl]benzoic acid](/img/structure/B455574.png)
![4-Tert-butylcyclohexyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B455576.png)
![3-[(2,4-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B455577.png)

![Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B455581.png)
![1-{4-[(3,4-Dimethylphenoxy)methyl]benzoyl}-2-methylindoline](/img/structure/B455582.png)
![4-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B455584.png)

![1-{4-[(3,4-Dimethylphenoxy)methyl]benzoyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B455586.png)

![Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B455589.png)
![Methyl 4-[(4-ethylphenoxy)methyl]benzoate](/img/structure/B455591.png)